![molecular formula C5H4N2O4 B14347260 1H-Pyrazole-1,4-dicarboxylic acid CAS No. 90993-84-3](/img/structure/B14347260.png)
1H-Pyrazole-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and two carboxylic acid groups at positions 1 and 4. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine with a dicarbonyl compound, followed by oxidation. For instance, the reaction of hydrazine with diethyl oxalate under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of 1,3-diketones and hydrazine hydrate, followed by oxidation with agents such as potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,4,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Pyrazole-3,4,5-tricarboxylic acid.
Reduction Products: Pyrazole-1,4-dimethanol, pyrazole-1,4-dialdehyde.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazole-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 3 and 4.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group at position 1 and a carboxylic acid group at position 4.
1H-Pyrazole-3,5-dicarboxylic acid: Carboxylic acid groups at positions 3 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
90993-84-3 |
---|---|
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
pyrazole-1,4-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)3-1-6-7(2-3)5(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
CSBSLTYGUNFNDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.